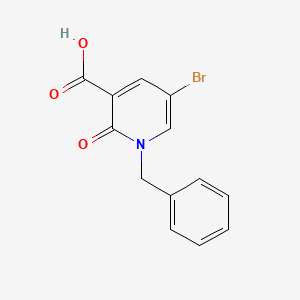

![molecular formula C11H15NO2 B1273887 3-[(1-苯乙基)氨基]丙酸 CAS No. 95350-05-3](/img/structure/B1273887.png)

3-[(1-苯乙基)氨基]丙酸

描述

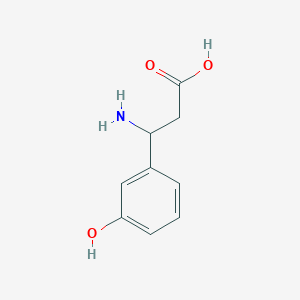

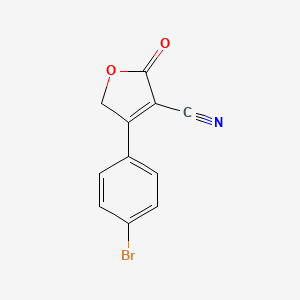

The compound 3-[(1-Phenylethyl)amino]propanoic acid is a β-amino acid derivative, which is structurally related to naturally occurring amino acids but with an additional phenylethyl group attached to the nitrogen atom. This structural modification can impart different physical, chemical, and biological properties compared to natural amino acids.

Synthesis Analysis

The synthesis of β-amino acid derivatives, such as 3-[(1-Phenylethyl)amino]propanoic acid, often involves methods like the Hantzsch synthesis or modifications thereof. For instance, derivatives with thiazole and aromatic substituents have been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method, as described in the synthesis of related compounds . Additionally, analogs with carboxyamide side chains have been synthesized and evaluated for biological activity, indicating a variety of synthetic approaches for β-amino acid derivatives .

Molecular Structure Analysis

The molecular structure of β-amino acid derivatives is confirmed using spectroscopic methods such as IR, ^1H, and ^13C NMR spectroscopy, alongside elemental analysis . The presence of substituents like the phenylethyl group can influence the molecular conformation and the overall stereochemistry of the compound, which is crucial for its biological activity.

Chemical Reactions Analysis

β-Amino acid derivatives can participate in various chemical reactions due to their functional groups. For example, the carboxylic acid group can be involved in esterification or amidation reactions, while the amino group can be acylated or alkylated. The phenylethyl group can also undergo electrophilic aromatic substitution reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of fluorine atoms can affect the acid's vibrational and electronic structure, as demonstrated by DFT studies and spectroscopic analysis . The presence of substituents can also impact the compound's reactivity and interaction with biological targets, as seen in the synthesis of phosphorus analogs of phenylalanine, which exhibit strong inhibitory activity on certain biological processes .

Relevant Case Studies

Case studies involving β-amino acid derivatives often focus on their biological activities. For example, some synthesized compounds have shown antimicrobial activity and the ability to promote plant growth . Others have been evaluated as receptor antagonists, providing insights into their potential therapeutic applications . The synthesis and properties of unnatural amino acids, like those with fluorine substituents, have been studied for their potential use in drug design and as building blocks in organic synthesis .

科学研究应用

腐蚀抑制

已经研究了3-[(1-苯乙基)氨基]丙酸衍生物作为腐蚀抑制剂。例如,关于基于氨基酸的咪唑酮磺基离子液体的研究,包括3-[(1-苯乙基)氨基]丙酸衍生物的衍生物,在轻钢上展示了有效的腐蚀抑制作用。该化合物在低浓度下表现出显著的抑制效率,作为混合型抑制剂,通过电化学阻抗和电位动力极化方法证明(Srivastava et al., 2017)。

药物应用

在药物研究中,3-[(1-苯乙基)氨基]丙酸及其衍生物已被用作药物合成中间体。例如,一种衍生物S-3-氨基-3-苯基丙酸是S-达泊西汀(一种治疗早泄的药物)生产中的重要中间体。该研究突出了该化合物的对映选择性活性,显示了其在手性催化中对药物应用的重要性(Li et al., 2013)。

材料科学

在材料科学中,3-[(1-苯乙基)氨基]丙酸的衍生物被用于对水凝胶进行功能修饰。一项涉及通过与各种胺类进行缩合反应改性聚乙烯醇/丙烯酸水凝胶的研究,包括该酸的衍生物,显示出改善的热稳定性和有前途的生物活性,表明潜在的医学应用(Aly & El-Mohdy, 2015)。

化学合成

该化合物及其衍生物在合成化学中也具有重要意义。例如,一项关于使用(R)-1-苯乙胺衍生的1,4-氨基醇对醛类进行对映选择性加成的研究,与3-[(1-苯乙基)氨基]丙酸密切相关,展示了它们在产生手性二级醇中的实用性,这是各种化学合成中的关键步骤(Asami et al., 2015)。

属性

IUPAC Name |

3-(1-phenylethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12-8-7-11(13)14)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOGWZCNJDREPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385113 | |

| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-Phenylethyl)amino]propanoic acid | |

CAS RN |

95350-05-3 | |

| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)